molecular formula C5H4BrNS2 B1372342 5-Bromothiophene-2-carbothioamide CAS No. 1094456-12-8

5-Bromothiophene-2-carbothioamide

Cat. No.: B1372342
CAS No.: 1094456-12-8
M. Wt: 222.1 g/mol
InChI Key: DOMRYJIHWFBLBO-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbothioamide is a chemical compound with the molecular formula C5H4BrNS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophene-2-carbothioamide typically involves the bromination of thiophene derivatives followed by the introduction of the carbothioamide group. One common method is the bromination of thiophene-2-carboxamide, which can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and halides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromothiophene-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromothiophene-2-carbothioamide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve interactions with biological targets such as enzymes or receptors, although specific pathways and targets would depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-carboxaldehyde
  • 5-Bromothiophene-2-carbonitrile
  • 5-Bromo-2-thiophenecarboxamide

Uniqueness

5-Bromothiophene-2-carbothioamide is unique due to the presence of both bromine and carbothioamide functional groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various chemical processes .

Properties

IUPAC Name

5-bromothiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRYJIHWFBLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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